molecular formula C13H10BrNO2 B11925935 5-Bromo-2-(phenylamino)benzoic acid CAS No. 82762-60-5

5-Bromo-2-(phenylamino)benzoic acid

Cat. No.: B11925935
CAS No.: 82762-60-5
M. Wt: 292.13 g/mol
InChI Key: DUKWALMEUHYKDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(phenylamino)benzoic acid typically involves the reaction of 2,5-dibromobenzoic acid with aniline. This reaction is carried out in the presence of a catalyst at elevated temperatures (around 403 K). The product is then purified using column chromatography, and single crystals can be obtained by slowly evaporating an acetone solution of the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(phenylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-(phenylamino)benzoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various coupling reactions .

Biology and Medicine: Its structural features make it a candidate for further modification to enhance its biological activity .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as intermediates in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(phenylamino)benzoic acid is not well-documented. based on its structural features, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-anilino-5-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-6-7-12(11(8-9)13(16)17)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKWALMEUHYKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513138
Record name 2-Anilino-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82762-60-5
Record name 2-Anilino-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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